molecular formula C11H15N5O2 B1276021 8-Amino-1,3-dimethyl-7-(2-methyl-2-propen-1-YL)-3,7-dihydro-1H-purine-2,6-dione CAS No. 902047-64-7

8-Amino-1,3-dimethyl-7-(2-methyl-2-propen-1-YL)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B1276021
CAS No.: 902047-64-7
M. Wt: 249.27 g/mol
InChI Key: XUWSBIFYKTUTOP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 8-Amino-1,3-dimethyl-7-(2-methyl-2-propen-1-yl)-3,7-dihydro-1H-purine-2,6-dione (CAS 902047-64-7) is a purine-2,6-dione derivative with the molecular formula C₁₁H₁₅N₅O₂ (molar mass: 249.27 g/mol) . Its structure features:

  • 1,3-dimethyl groups at positions 1 and 2.
  • A 2-methylpropenyl (allylic) substituent at position 5.
  • An amino group at position 6.

Properties

IUPAC Name

8-amino-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c1-6(2)5-16-7-8(13-10(16)12)14(3)11(18)15(4)9(7)17/h1,5H2,2-4H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWSBIFYKTUTOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1N)N(C(=O)N(C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406705
Record name 8-Amino-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902047-64-7
Record name 8-Amino-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structural Analogues

Purine-2,6-dione derivatives exhibit diverse pharmacological activities depending on substituent modifications. Below is a detailed comparison of the target compound with structurally related analogues.

Key Observations :
  • Position 7 : Propenyl, propargyl, or alkyl chains influence steric bulk and hydrophobic interactions. Allylic groups (as in the target compound) may enhance membrane permeability compared to alkynyl or aromatic substituents.
  • Position 8: Amino groups (target compound) contrast with bromo (CP-8) or alkylamino (Compound 15) groups.
Table 2: Pharmacological Comparison
Compound (Source) Biological Activity Mechanism/Receptor Interaction
Target Compound Not explicitly reported in evidence Hypothesized to interact with adenosine receptors due to purine core
CP-8 Anti-inflammatory Adenosine A₂A receptor antagonism
Compound 2b Acetylcholinesterase (AChE) inhibition IC₅₀ = 0.17 µM (superior to caffeine hybrids)
Compound 15 Antiarrhythmic (LD₅₀/ED₅₀ = 55.0) α₁/α₂-Adrenoreceptor affinity (Ki = 0.152–4.299 µM)
Theophylline-triazole derivatives Corrosion inhibition Synergistic adsorption on metal surfaces
Key Insights :
  • AChE Inhibition: Compound 2b’s piperidine-hexyl chain enhances activity, suggesting that bulky substituents at position 7 improve enzyme interaction . The target compound’s amino group may offer different binding modes.
  • Antiarrhythmic Activity: Compound 15’s morpholinyl-ethylamino group at position 8 contributes to α-adrenoreceptor modulation, while the target compound’s amino group may favor other targets .
  • Anti-inflammatory Potential: Bromo-substituted CP-8 shows adenosine receptor antagonism, whereas the amino group in the target compound could engage in alternative pathways .

Physicochemical and Structural Analysis

  • Electronic Effects: Electron-withdrawing groups (e.g., bromo in CP-8) contrast with the electron-donating amino group in the target compound, altering charge distribution and receptor interactions.
  • Synthetic Flexibility : Microwave-assisted methods (e.g., ) enable rapid derivatization, whereas traditional alkylation () is suited for introducing propargyl or allylic groups.

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